In Vitro Anti-Oxytocic vs. Anti-Vasopressor Selectivity: D-Tyr(Me)-Containing Peptide vs. Atosiban and L-Tyr(Et) Analogs
In a systematic structure-activity study of oxytocin antagonist peptides, the D-Tyr(Me)-containing analog (peptide 1) demonstrated significantly enhanced in vitro anti-OT/anti-V1a selectivity compared to both the parent peptide and the clinically evaluated oxytocin antagonist Atosiban, which contains D-Tyr(Et) at position 2 [1].
| Evidence Dimension | In vitro anti-oxytocic (OT) to anti-vasopressor (V1a) selectivity ratio |
|---|---|
| Target Compound Data | Anti-OT/anti-V1a selectivity ratio = 240 (D-Tyr(Me)-containing analog) |
| Comparator Or Baseline | L-Tyr(Et)-containing analog (Atosiban): selectivity ratio = 30; D-Tyr(Et)-containing analog: selectivity ratio = 88; L-Tyr-containing analog: selectivity ratio = 540 |
| Quantified Difference | D-Tyr(Me) analog exhibits 8-fold higher selectivity than Atosiban (240 vs. 30); 2.7-fold higher than D-Tyr(Et) analog (240 vs. 88) |
| Conditions | In vitro OT antagonism assay (no Mg²⁺) using rat uterine tissue; V1a vasopressor assay in anesthetized rats |
Why This Matters
Higher anti-OT/anti-V1a selectivity reduces off-target cardiovascular effects, a critical procurement criterion for oxytocin antagonist research programs requiring minimized vasopressor liability.
- [1] Manning M, Stoev S, Cheng LL, Wo NC, Chan WY. Solid-phase synthesis and some pharmacological properties of seven position two analogues of a selective oxytocin antagonist: des-9-glycinamide[1-(β-mercapto-β,β-pentamethylenepropionic acid),2-O-methyltyrosine,4-threonine]ornithine-vasotocin. J Pept Res. 1993. View Source
